Cas no 851131-52-7 (2-{1-(2,3-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide)

2-{1-(2,3-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide is a synthetic organic compound featuring a substituted imidazole core linked to an acetamide moiety via a sulfanyl bridge. Its molecular structure incorporates aromatic methyl substitutions, enhancing stability and influencing binding interactions. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in the development of enzyme inhibitors or receptor modulators. The presence of both imidazole and acetamide functional groups suggests possible bioactivity, particularly in targeting proteins or pathways where these motifs are critical. Its well-defined structure allows for precise modifications to optimize physicochemical properties and biological efficacy. Suitable for research applications in drug discovery and biochemical studies.
2-{1-(2,3-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide structure
851131-52-7 structure
Product Name:2-{1-(2,3-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide
CAS No:851131-52-7
MF:C20H21N3OS
MW:351.46524310112
CID:5969041
PubChem ID:3309752
Update Time:2025-06-13

2-{1-(2,3-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{1-(2,3-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide
    • Acetamide, 2-[[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio]-N-(3-methylphenyl)-
    • AKOS002052719
    • 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
    • 851131-52-7
    • 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide
    • F0599-0121
    • 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
    • Inchi: 1S/C20H21N3OS/c1-14-6-4-8-17(12-14)22-19(24)13-25-20-21-10-11-23(20)18-9-5-7-15(2)16(18)3/h4-12H,13H2,1-3H3,(H,22,24)
    • InChI Key: GAMOTIGLJYOULD-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C)=C1)(=O)CSC1N(C2=CC=CC(C)=C2C)C=CN=1

Computed Properties

  • Exact Mass: 351.14053348g/mol
  • Monoisotopic Mass: 351.14053348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 72.2Ų

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Predicted)
  • pka: 13.28±0.70(Predicted)

2-{1-(2,3-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide Pricemore >>

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Additional information on 2-{1-(2,3-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide

Research Brief on 2-{1-(2,3-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide (CAS: 851131-52-7)

Recent studies on the compound 2-{1-(2,3-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide (CAS: 851131-52-7) have highlighted its potential as a promising candidate in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique imidazole-thioacetamide structure, has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The following brief synthesizes the latest findings and explores the implications for future research and development.

The synthesis and structural elucidation of 851131-52-7 have been well-documented in recent literature. Advanced spectroscopic techniques, including NMR and mass spectrometry, have confirmed the compound's molecular architecture, which features a 2,3-dimethylphenyl group attached to an imidazole ring, further linked to a thioacetamide moiety. This structural configuration is believed to contribute to its bioactivity, particularly in modulating enzyme pathways involved in inflammation and microbial growth.

In vitro studies have demonstrated the compound's efficacy against a range of bacterial and fungal strains, with notable activity against Gram-positive bacteria such as Staphylococcus aureus. Mechanistic investigations suggest that 851131-52-7 interferes with cell wall synthesis and disrupts microbial membrane integrity. Additionally, preliminary data indicate potential anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin biosynthesis pathway.

Recent preclinical evaluations have explored the anticancer potential of 851131-52-7, with promising results in cell line models of breast and lung cancer. The compound appears to induce apoptosis via the mitochondrial pathway, as evidenced by caspase-3 activation and DNA fragmentation assays. However, further studies are required to elucidate its pharmacokinetic profile and toxicity in vivo.

Despite these advancements, challenges remain in optimizing the compound's bioavailability and selectivity. Current research efforts are focused on structural modifications to enhance its therapeutic index and reduce off-target effects. Collaborative initiatives between academic and industrial researchers are underway to accelerate the translation of these findings into clinical applications.

In conclusion, 2-{1-(2,3-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide represents a versatile scaffold with significant potential in drug discovery. Its multifaceted biological activities warrant further investigation, particularly in the context of combination therapies and targeted delivery systems. Future studies should prioritize comprehensive toxicological assessments and in vivo efficacy trials to validate its therapeutic utility.

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